Technical Monograph: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid
Technical Monograph: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid
This guide provides an in-depth technical analysis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid , a critical heterocyclic building block in medicinal chemistry.
[1][2]
Executive Summary & Physicochemical Profile
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a meta-substituted benzoic acid derivative featuring a 1,2,4-oxadiazole ring fused at the 5-position.[1] It serves as a robust bioisostere for esters and amides, offering improved metabolic stability against hydrolytic enzymes (esterases/peptidases) while retaining similar hydrogen-bonding capabilities and planar geometry.[2]
This scaffold is structurally significant in the development of nonsense mutation readthrough agents (e.g., Ataluren analogs) and immunomodulators.
Core Physical Constants
| Property | Value | Technical Context |
| Molecular Weight | 204.18 g/mol | Monoisotopic mass: 204.0535. Compliant with fragment-based screening (<300 Da). |
| Formula | C₁₀H₈N₂O₃ | High carbon/heteroatom ratio suggests moderate lipophilicity. |
| CAS Number | 264264-32-6 | Note: Isomeric forms (e.g., 5-methyl-3-phenyl) have different CAS numbers. |
| pKa (Acid) | ~4.0 – 4.2 | The electron-withdrawing oxadiazole ring slightly acidifies the benzoic acid relative to unsubstituted benzoic acid (pKa 4.2). |
| LogP (Calc) | ~2.1 | Optimal range for oral bioavailability; sufficiently lipophilic for membrane permeability but soluble enough for formulation. |
| Topological Polar Surface Area | ~80 Ų | <140 Ų threshold, indicating high probability of good intestinal absorption. |
Synthetic Architecture
The synthesis of the specific isomer 3-(3-Methyl-1,2,4-oxadiazol-5-yl) requires careful regiochemical control. Unlike the 5-methyl-3-aryl isomer (which uses a benzamidoxime and acetic anhydride), this target requires the Acetamidoxime Route .
Retrosynthetic Logic
To position the methyl group at C3 and the phenyl ring at C5 of the oxadiazole:
-
C3-N Precursor: Acetamidoxime (
). -
C5 Precursor: Isophthalic acid derivative (activated ester or acid chloride).
Validated Protocol: The "Activated Ester" Method
This protocol avoids the harsh conditions of acid chlorides, using coupling reagents for higher compatibility with functional groups.
Step 1: Preparation of Acetamidoxime
-
Reagents: Hydroxylamine hydrochloride (
), Acetonitrile, . -
Procedure: React acetonitrile with hydroxylamine in aqueous ethanol at reflux.
-
Checkpoint: Monitor disappearance of nitrile peak (
) in IR.
Step 2: Coupling & Cyclization (One-Pot Variation)
-
Substrate: Mono-methyl isophthalate.
-
Activator: CDI (1,1'-Carbonyldiimidazole) or EDC/HOBt.
-
Solvent: DMF or Dioxane.
-
Mechanism:
-
Activation of the carboxylic acid to form an acyl-imidazole.
-
Nucleophilic attack by the acetamidoxime oxygen to form an O-acyl amidoxime intermediate.
-
Thermal Cyclization: Heating (100°C+) drives dehydration, closing the 1,2,4-oxadiazole ring.
-
Step 3: Saponification
-
Reagents: LiOH or NaOH (1M), THF/Water (1:1).
-
Action: Hydrolysis of the methyl ester to the free carboxylic acid.
-
Workup: Acidification with HCl to precipitate the target product.
Visualization: Synthetic Pathway
Figure 1: Regioselective synthesis pathway ensuring the methyl group is positioned at C3 and the benzoic acid at C5.
Analytical Characterization (Self-Validating Metrics)
To ensure scientific integrity, the synthesized compound must be validated against the following spectral signatures.
Nuclear Magnetic Resonance (NMR)[5][6]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 2.40 - 2.45 ppm (s, 3H): Distinct singlet for the Methyl group at C3 . Note: If the methyl were at C5, this shift would typically be further downfield (~2.6-2.7 ppm).
-
δ 7.7 - 8.6 ppm (m, 4H): Aromatic protons. Look for the characteristic pattern of a 1,3-disubstituted benzene (singlet, two doublets, one triplet).
-
δ 13.0+ ppm (br s, 1H): Carboxylic acid proton (exchangeable with D₂O).
-
-
¹³C NMR:
-
δ ~11.5 ppm: Methyl carbon.
-
δ ~167 ppm: Carboxylic acid carbonyl.
-
δ ~175 ppm: C5 of the oxadiazole ring (characteristic of 3,5-disubstitution).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Electrospray Ionization).
-
Positive Mode [M+H]⁺: 205.18 m/z.
-
Negative Mode [M-H]⁻: 203.18 m/z (Preferred mode for carboxylic acids).
Medicinal Chemistry Applications
This molecule is not merely a chemical curiosity; it is a functional probe in drug discovery.
Bioisosterism & Pharmacophore Mapping
The 1,2,4-oxadiazole ring is a classical bioisostere for the ester (-COO-) and amide (-CONH-) linkages.
-
Stability: Unlike esters, the oxadiazole ring is resistant to plasma esterases, prolonging half-life (
). -
Geometry: It maintains the planar geometry required to fit into narrow binding pockets (e.g., GPCRs or kinase hinge regions).
-
Interaction: The Nitrogen at position 2 and 4 can act as weak Hydrogen Bond Acceptors (HBA).
Therapeutic Relevance: Nonsense Suppression
This scaffold is structurally related to Ataluren (PTC124) . While Ataluren possesses a fluorophenyl group, the core benzoic acid-oxadiazole motif is critical for its mechanism of action: promoting the readthrough of premature stop codons (nonsense mutations) in genetic disorders like Duchenne Muscular Dystrophy (DMD).
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Pharmacophore decomposition highlighting the functional role of each molecular component.
References
-
PubChem. Compound Summary: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid. National Library of Medicine. Available at: [Link]
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. (Review of bioisosteric properties). Available at: [Link]
-
Augustine, J. K., et al. (2009).[3] "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles."[3] Journal of Organic Chemistry. Available at: [Link]
